molecular formula C12H16N2O2 B13760341 N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine CAS No. 55875-42-8

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine

Cat. No.: B13760341
CAS No.: 55875-42-8
M. Wt: 220.27 g/mol
InChI Key: JVMSKGOQBHOVAB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to an alkene, along with a dimethylamino group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .

Industrial Production Methods

These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .

Properties

CAS No.

55875-42-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline

InChI

InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3

InChI Key

JVMSKGOQBHOVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-]

Origin of Product

United States

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